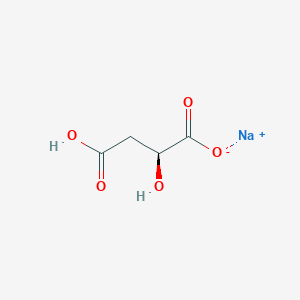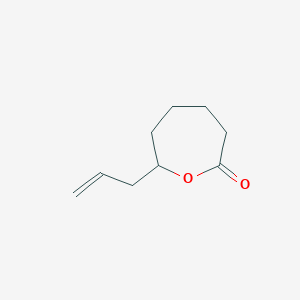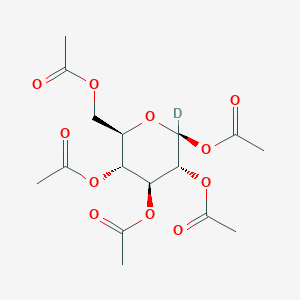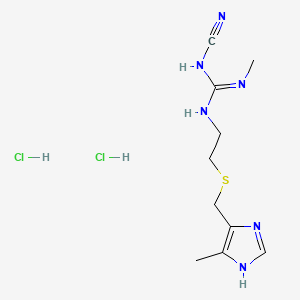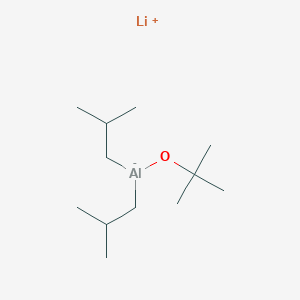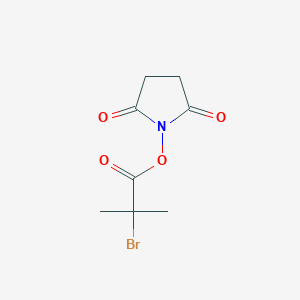
(2,5-Dioxopyrrolidin-1-yl) 2-bromo-2-methylpropanoate
Übersicht
Beschreibung
“(2,5-Dioxopyrrolidin-1-yl) 2-bromo-2-methylpropanoate” is an atom transfer radical polymerization (ATRP) initiator with an NHS ester moiety for conjugation chemistry, useful for biological ligations . It is also known as N-hydroxysuccinimide-2-bromo-2-methylpropionate .
Synthesis Analysis
The synthesis of this compound involves an optimized coupling reaction . It has been used in the preparation of esters of 2-bromo-2-methylpropanoate of poly(oxyalkylene) polymers such as poly(ethylene glycol) or α-methyl poly(ethylene glycol) in high yields .Molecular Structure Analysis
The molecular structure of this compound has been characterized by spectroscopic and chromatographic methods including NMR, FT-IR, mass spectroscopy, and SEC . The halogen chain-end group in the poly(oxyalkylene) bromine-terminated esters was characterized by MALDI-TOF MS .Chemical Reactions Analysis
This compound has been used as a macroinitiator in the reversible-deactivated radical polymerization (RDRP) mechanisms, including nitroxide-mediated radical polymerization (NMP), reversible addition-fragmentation chain transfer (RAFT) polymerization, and atom transfer radical polymerization (ATRP) .Wirkmechanismus
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 2-bromo-2-methylpropanoate is not well understood. However, it is believed that this compound acts as a nucleophile in various chemical reactions, including nucleophilic substitution and Michael addition reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is believed that this compound is relatively non-toxic and does not have any significant effects on living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2,5-Dioxopyrrolidin-1-yl) 2-bromo-2-methylpropanoate in lab experiments is its versatility. This compound can be used as a reagent in various chemical reactions, making it a valuable tool for synthetic chemists. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments.
One of the limitations of using this compound in lab experiments is its stability. This compound is relatively unstable and can decompose over time, making it difficult to store for long periods. Additionally, this compound can react with other compounds, which can make it challenging to use in certain chemical reactions.
Zukünftige Richtungen
There are several potential future directions for research on (2,5-Dioxopyrrolidin-1-yl) 2-bromo-2-methylpropanoate. One area of interest is the development of new synthetic methods for this compound. Researchers may also explore the use of this compound in the synthesis of new organic compounds, including pharmaceuticals and agrochemicals. Additionally, future research may focus on the mechanism of action of this compound and its potential applications in other fields, such as materials science and nanotechnology.
In conclusion, this compound is a versatile compound that has potential applications in various fields. Its ease of synthesis and use as a reagent in various chemical reactions make it a valuable tool for synthetic chemists. Future research may explore new synthetic methods, potential applications in other fields, and the mechanism of action of this compound.
Wissenschaftliche Forschungsanwendungen
(2,5-Dioxopyrrolidin-1-yl) 2-bromo-2-methylpropanoate has a wide range of potential applications in scientific research. One of the most notable applications is in the synthesis of various organic compounds. This compound can be used as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, this compound can be used as a reagent in various chemical reactions, including nucleophilic substitution and Michael addition reactions.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-bromo-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO4/c1-8(2,9)7(13)14-10-5(11)3-4-6(10)12/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJWGGWPQPRVKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)ON1C(=O)CCC1=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
728034-24-0 | |
| Record name | 728034-24-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B3334325.png)

